REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][C:7]1[C:8]([CH3:20])=[C:9]([C:13](OC(C)(C)C)=[O:14])[NH:10][C:11]=1[CH3:12])(=O)C.C(OC(OCC)OCC)C>C(O)(C(F)(F)F)=O>[CH3:20][C:8]1[C:7]([CH2:6][CH2:5][OH:4])=[C:11]([CH3:12])[NH:10][C:9]=1[CH:13]=[O:14]
|
Name
|
tert-Butyl 4-(2-acetoxyethyl)-3,5-dimethylpyrrole-2-carboxylate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCC=1C(=C(NC1C)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 40° C. under nitrogen for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to 20° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
This was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the extracts were washed successively with 10% aqueous ammonia and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
4-(2-acetoxyethyl)-3,5-dimethylpyrrole-2-carboxaldehyde was purified by silica gel chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(NC(=C1CCO)C)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |